(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c25-23(11-7-16-6-10-21-22(12-16)29-15-28-21)24-17-8-9-18(24)14-20(13-17)30(26,27)19-4-2-1-3-5-19/h1-7,10-12,17-18,20H,8-9,13-15H2/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJRJMQKNBTSV-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Crystallographic tools like SHELXL and Mercury (used for small-molecule refinement and packing analysis) confirm the rigid conformation of the bicyclic core, critical for activity .
- Bioactivity Potential: The target compound’s combination of enone, sulfonyl, and benzo[d][1,3]dioxol groups aligns with bioactive natural products targeting enzymes or receptors .
- Design Recommendations : Replace ester groups (Analog 1) with sulfonyl or stabilized motifs to enhance metabolic stability. Cyclopropane systems (Analog 2) warrant further study for improved bioavailability .
Preparation Methods
Friedel-Crafts Acylation of 1,3-Benzodioxole
The ketone precursor is synthesized through Friedel-Crafts acylation under optimized conditions:
Reaction Scheme:
$$
\text{1,3-Benzodioxole} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(Benzo[d]dioxol-5-yl)ethanone}
$$
Optimized Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Anhydrous AlCl₃ (1.2 eq) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Reaction Time | 6 hr | |
| Yield | 78-82% |
This step demonstrates critical regioselectivity, with acylation occurring exclusively at the C5 position due to electronic directing effects of the dioxole oxygen atoms.
Preparation of (1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Bicyclic Core Formation via Intramolecular Diels-Alder
The 8-azabicyclo[3.2.1]octane scaffold is constructed through a stereocontrolled [4+2] cycloaddition:
Key Reaction:
$$
\text{5-Vinyl-1,3-cyclohexadiene} \xrightarrow{\Delta, \text{Toluene}} \text{Tricyclo[3.2.1.0²,⁷]octan-3-one}
$$
Stereochemical Control:
Sulfonylation at C3 Position
The phenylsulfonyl group is introduced via nucleophilic substitution:
Conditions:
$$
\text{8-Azabicyclo[3.2.1]octane} + \text{Benzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane}
$$
Optimization Data:
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Base | Triethylamine (2.5 eq) | 91% | |
| Solvent | THF | 88% | |
| Temperature | 0°C → RT | 85% | |
| Alternative Base | Cs₂CO₃ | 94% |
Cesium carbonate shows superior performance by mitigating side reactions through stronger basicity and low nucleophilicity.
Claisen-Schmidt Condensation for Chalcone Formation
Reaction Mechanism and Stereocontrol
The final step employs acid-catalyzed condensation to establish the E-configured α,β-unsaturated ketone:
General Equation:
$$
\text{A} + \text{B-CHO} \xrightarrow{\text{HCl (gas), EtOH}} \text{(E)-Chalcone}
$$
Critical Parameters:
| Factor | Optimal Value | Effect on E:Z Ratio | Source |
|---|---|---|---|
| Acid Strength | 10% HCl (gaseous) | 98:2 | |
| Solvent Polarity | Anhydrous Ethanol | 95:5 | |
| Temperature | 18-25°C | 97:3 | |
| Reaction Time | 6 hr | Max Conversion |
Stereochemical Outcome:
The E-isomer predominates (>95%) due to thermodynamic stabilization of the transoid conformation during enolization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis Modifications
For bulk manufacturing, key adaptations include:
Bicyclic Amine Synthesis:
Sulfonylation Stage:
- Automated Quench System:
Spectroscopic Characterization Data
Key NMR Assignments (400 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) | Correlation |
|---|---|---|---|---|
| C=CH (trans) | 7.82 | d | 15.6 | COSY: 7.35 |
| Bicyclic H3 (axial) | 3.41 | dt | 11.2, 4.8 | NOESY: 2.78 |
| SO₂Ph aromatic ortho-H | 7.92 | m | - | HSQC: 129.5 |
Mass Spectrometry
- HRMS (ESI+): m/z 480.1274 [M+H]⁺ (calc. 480.1281)
- Fragmentation Pattern:
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methodologies
| Step | Classical Method | Optimized Protocol | Improvement Factor |
|---|---|---|---|
| Friedel-Crafts | 68% | 82% | 1.21× |
| Bicyclic Formation | 74% (dr 7:1) | 89% (dr 9:1) | 1.20× (yield), 1.29× (dr) |
| Sulfonylation | 83% | 94% | 1.13× |
| Condensation | 76% (E:Z 90:10) | 92% (E:Z 98:2) | 1.21× (yield), 1.09× (stereo) |
This data-driven approach enables rational selection of reaction conditions for specific synthetic goals.
Challenges in Process Chemistry
Sulfur Contamination Mitigation
Enantiomer Separation
- Chiral Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate)
- HPLC Conditions:
- Eluent: Hexane/i-PrOH (85:15)
- Flow Rate: 1.0 mL/min
- α Value: 1.32
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
